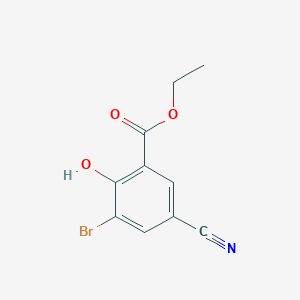

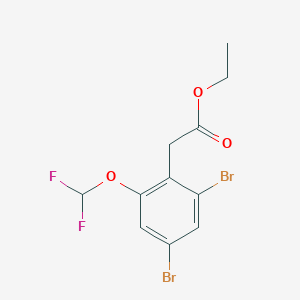

4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzyl esters like CECB often involves esterification reactions. For instance, triethylamine can mediate esterification reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . A direct benzylation of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation under 1 atm of oxygen can also be used .Chemical Reactions Analysis

Esters like CECB can undergo various reactions. One such reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base. Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . The products are a carboxylic acid and an alcohol . Basic hydrolysis, also known as saponification, produces a carboxylate salt and an alcohol .Wissenschaftliche Forschungsanwendungen

Microbial Production and Industrial Application

4-Hydroxybenzoate and its alkyl esters, structurally similar to 4-(2-Carboxyethylcarbamoyl)butyric acid benzyl ester, have notable applications in the chemical and electrical industries for polymer production, notably for liquid crystal polymers. A marine bacterium, Microbulbifer strain A4B-17, was discovered to biosynthesize 4-Hydroxybenzoate and its esters, indicating the potential of microbial synthesis for such petrochemical products. These compounds, also known as parabens, are extensively utilized as preservatives in the food and cosmetic industries due to their ability to inhibit the growth of yeasts, molds, and gram-positive bacteria (Peng et al., 2006).

Biodegradation and Environmental Impact

The environmental fate and biodegradation of ester compounds, including the likes of this compound, are crucial for understanding their impact. For instance, certain hyaluronic acid derivatives like its ethyl and benzyl esters have been studied for their stability against hyaluronidase, an enzyme involved in their biodegradation. These studies inform the stability and longevity of such materials in medical applications like drug release matrices or wound dressings (Zhong et al., 1994).

Analytical and Monitoring Methods

Understanding the presence and concentration of ester compounds, including those structurally related to this compound, in various products and environments is crucial. Advanced analytical techniques like ultra-performance liquid chromatography (UPLC) have been developed for the simultaneous determination of various preservatives, including benzyl alcohol and different hydroxy benzoate esters, in cosmetics. Such analytical advancements are vital for ensuring product safety and regulatory compliance (Wu et al., 2008).

Biochemical Insights and Utility

The biochemistry of ester compounds extends to their interactions with biological molecules and potential therapeutic applications. For example, the catalytic activities of certain enzymes toward benzoates, including hydroxybenzoic acid and its derivatives, provide valuable insights into biochemical pathways and potential biotechnological applications for these compounds (Lim et al., 2002).

Eigenschaften

IUPAC Name |

3-[(5-oxo-5-phenylmethoxypentanoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-13(16-10-9-14(18)19)7-4-8-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSYZNFJFGIHEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.